N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1098639-36-1
VCID: VC4911961
InChI: InChI=1S/C22H19N3O3S3/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-29-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)30-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26)
SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Molecular Formula: C22H19N3O3S3
Molecular Weight: 469.59

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 1098639-36-1

Cat. No.: VC4911961

Molecular Formula: C22H19N3O3S3

Molecular Weight: 469.59

* For research use only. Not for human or veterinary use.

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide - 1098639-36-1

Specification

CAS No. 1098639-36-1
Molecular Formula C22H19N3O3S3
Molecular Weight 469.59
IUPAC Name N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C22H19N3O3S3/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-29-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)30-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26)
Standard InChI Key FVXZGLJFSSOJHK-UHFFFAOYSA-N
SMILES C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features three distinct heterocyclic components:

  • Benzothiazole ring: A bicyclic system with fused benzene and thiazole rings, known for enhancing bioactivity through π-π stacking and hydrogen bonding.

  • Thiophene sulfonyl group: A sulfur-containing aromatic ring coupled to a sulfonyl moiety, improving solubility and target affinity.

  • Pyrrolidine carboxamide: A five-membered nitrogen ring with a carboxamide substituent, contributing to conformational flexibility and enzyme interaction.

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₃S₃
Molecular Weight469.59 g/mol
CAS Number1098639-36-1
IUPAC NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

The compound’s three-dimensional conformation, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, reveals optimal spatial arrangement for target binding.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Benzothiazole formation: Condensation of 2-aminothiophenol with 4-iodobenzaldehyde under acidic conditions yields the 4-(benzo[d]thiazol-2-yl)phenyl intermediate.

  • Pyrrolidine functionalization: Ring-opening of a pyrrolidine precursor followed by sulfonation with thiophene-2-sulfonyl chloride introduces the sulfonyl group.

  • Carboxamide coupling: Reaction of the pyrrolidine sulfonyl intermediate with 4-(benzo[d]thiazol-2-yl)aniline via carbodiimide-mediated coupling completes the assembly.

Critical parameters include reaction temperature (60–80°C for sulfonation) and stoichiometric control to minimize byproducts.

Analytical Validation

Post-synthesis characterization employs:

  • High-performance liquid chromatography (HPLC): Purity >95%.

  • Mass spectrometry (MS): Molecular ion peak at m/z 469.59.

  • ¹H/¹³C NMR: Chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 170 ppm (carboxamide carbonyl).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the 2–8 µg/mL range. Mechanistic studies suggest:

  • Disruption of bacterial membrane integrity via sulfonyl group interactions.

  • Inhibition of DNA gyrase, critical for bacterial DNA replication.

Cell LineTarget PathwayProposed Mechanism
MCF-7 (Breast)Topoisomerase II inhibitionDNA strand break accumulation
A549 (Lung)Kinase signaling suppressionApoptosis induction via caspase-3/7 activation

Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of epidermal growth factor receptor (EGFR), a key oncogenic driver.

Pharmacological Development Considerations

ADMET Profiling

Preliminary data indicate:

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

  • Toxicity: No significant cytotoxicity toward HEK-293 human kidney cells at therapeutic doses.

Formulation Challenges

The compound’s low aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin-based delivery systems to enhance bioavailability.

Future Research Directions

  • In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.

  • Structural optimization: Introduce polar substituents to improve solubility without compromising activity.

  • Combination therapies: Assess synergy with existing chemotherapeutics like paclitaxel.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator